![molecular formula C23H22ClN3O4S B12476968 N-[3-(acetylamino)phenyl]-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B12476968.png)
N-[3-(acetylamino)phenyl]-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide is a complex organic compound with a molecular formula of C27H23ClN2O3S. This compound is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamidophenyl group attached to a benzamide core. It is a member of the benzamides class of compounds, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form an amide.
Chlorination: The final step involves the chlorination of the benzamide core to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-acetamidophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C23H22ClN3O4S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C23H22ClN3O4S/c1-14-7-8-15(2)21(11-14)27-32(30,31)22-12-17(9-10-20(22)24)23(29)26-19-6-4-5-18(13-19)25-16(3)28/h4-13,27H,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
XUCZGIBSNILYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.